Alkaline Hydrolysis Rate Differentiation: tert-Butyl Ester Survives Conditions That Cleave Methyl Esters
The tert-butyl ester group in CAS 796034-98-5 confers significantly enhanced resistance to alkaline hydrolysis relative to the methyl ester analog (CAS 61382-50-1). In kinetic studies of aliphatic dicarboxylic tert-butyl esters, Homan reported that tert-butyl succinate hydrolyzes at approximately k1 = 0.014 min⁻¹ in 0.1 M NaOH at 25 °C, compared to k1 ≈ 0.11 min⁻¹ for dimethyl succinate under identical conditions — an approximately 8-fold rate reduction [1]. Extrapolating to the mono-ester 2-methylnona-2,4-dienoate series, this kinetic separation enables selective deprotection strategies where the tert-butyl ester remains intact while methyl esters are cleaved, using 1 M LiOH in 1,4-dioxane at room temperature overnight [2].
| Evidence Dimension | Alkaline hydrolysis rate constant k1 (0.1 M NaOH, 25 °C) |
|---|---|
| Target Compound Data | CAS 796034-98-5: rate data not directly measured; inferred from tert-butyl succinate k1 ≈ 0.014 min⁻¹ |
| Comparator Or Baseline | Methyl ester analog (CAS 61382-50-1): no direct measurement; inferred from dimethyl succinate k1 ≈ 0.11 min⁻¹ |
| Quantified Difference | Approximately 8-fold slower hydrolysis for tert-butyl ester relative to methyl ester (class-level inference from dicarboxylic ester data) |
| Conditions | 0.1 M NaOH, 25 °C, aqueous medium (data from Homan 1944); selective deprotection conditions: 1 M LiOH/1,4-dioxane, RT, overnight |
Why This Matters
Procurement of the tert-butyl ester rather than the methyl ester is critical for synthetic sequences requiring orthogonal ester deprotection, where the methyl ester would be prematurely cleaved.
- [1] Homan J.D.H. (1944) A kinetic investigation on the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters: Part II. Recl. Trav. Chim. Pays-Bas 63: 189-203. DOI: 10.1002/recl.19440631002. View Source
- [2] Chemical Forums (2023) Selective hydrolysis of methyl ester in presence of t-butyl ester. Accessed 2026-05-10. View Source
